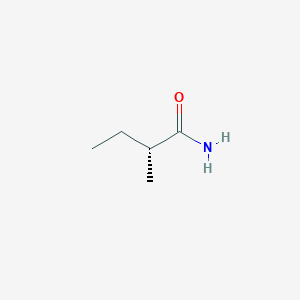

(R)-2-Methylbutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXJHBAJZQREDB-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 2 Methylbutanamide and Its Stereochemically Defined Derivatives

Enantioselective and Stereospecific Synthetic Routes

The creation of the chiral center in (R)-2-methylbutanamide with high stereocontrol is a key challenge. Various methods, including asymmetric synthesis, biocatalysis, and the use of chiral auxiliaries, have been developed to address this.

Asymmetric Synthesis Approaches to the Chiral Center

Asymmetric synthesis aims to create a new chiral center in a molecule with a preference for one enantiomer over the other. This can be achieved through the use of chiral catalysts or reagents that influence the stereochemical outcome of the reaction.

Recent advancements have focused on the development of racemization-free coupling reagents for the synthesis of chiral amides. rsc.org These reagents are designed to activate carboxylic acids for amidation without losing the stereochemical integrity of the adjacent chiral center. rsc.org Another approach involves the catalytic asymmetric aza-Michael addition of amides to ortho-quinomethanes, which has been shown to produce enantioenriched diarylmethylamides in good yields and excellent enantioselectivities. acs.org Furthermore, the enantioselective amination of ketenes, generated in situ from α-aryl-α-diazoketones, using phosphoric acids as catalysts, presents a novel method for synthesizing chiral amides. chemrxiv.org

| Asymmetric Synthesis Approach | Key Features |

| Racemization-Free Coupling Reagents | Preserves stereochemical integrity during amide bond formation. rsc.org |

| Asymmetric Aza-Michael Addition | Catalytic method for constructing chiral C-N bonds. acs.org |

| Phosphoric Acid-Catalyzed Amination of Ketenes | Enantioselective formation of amides from ketene (B1206846) intermediates. chemrxiv.org |

Biocatalytic Transformations and Enzymatic Resolution in this compound Preparation

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, due to their inherent chirality, can effectively distinguish between enantiomers, making them ideal for the synthesis of enantiopure compounds. catalysis.blog

Enzymatic resolution is a widely used technique for separating racemic mixtures. catalysis.blog In the context of this compound synthesis, this could involve the selective hydrolysis of a racemic ester of 2-methylbutanoic acid by a lipase (B570770), leaving the desired (R)-enantiomer of the acid or ester enriched. vulcanchem.com For instance, lipases like Novozym 435 have been used for the kinetic resolution of racemic 2-methylbutanoic acid esters. Amidases are another class of enzymes that have been successfully employed in the kinetic resolution of amides to yield enantiopure carboxylic acids and amides. nih.gov

Dynamic kinetic resolution (DKR) is an even more efficient process where the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rug.nl This has been demonstrated using lipase CAL-B in combination with a metal catalyst for the resolution of racemic amines. rug.nl

| Biocatalytic Method | Enzyme Class | Application |

| Enzymatic Kinetic Resolution | Lipases, Amidases | Separation of racemic mixtures of 2-methylbutanoic acid or its derivatives. catalysis.blognih.gov |

| Dynamic Kinetic Resolution | Lipases | Enantioselective acylation of racemic amines with in situ racemization. rug.nl |

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com

A common strategy involves reacting a carboxylic acid with a chiral auxiliary, such as a pseudoephedrine or an oxazolidinone, to form a chiral amide. sigmaaldrich.comwikipedia.org The α-proton of this amide can then be deprotonated to form a chiral enolate, which reacts with an electrophile in a diastereoselective manner. wikipedia.org Subsequent cleavage of the auxiliary releases the chiral product. For example, pseudoephedrine can be used as a chiral auxiliary where the addition product is directed by the methyl group of the pseudoephedrine. wikipedia.org Ellman's sulfinamide is another versatile chiral auxiliary that has been used extensively in the asymmetric synthesis of amines and their derivatives. sigmaaldrich.com

Classical and Modern Amidation Reactions

Once the chiral carboxylic acid precursor, (R)-2-methylbutanoic acid, is obtained, the final step is the formation of the amide bond.

Direct Amidation Procedures from (R)-2-Methylbutanoic Acid Precursors

Direct amidation of a carboxylic acid with an amine is generally challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.it Therefore, activating agents are typically required to facilitate the reaction. hepatochem.com A variety of coupling reagents, many of which were originally developed for peptide synthesis, are now commercially available for this purpose. fishersci.it These reagents work by forming a highly activated ester intermediate that readily reacts with an amine. fishersci.it Common examples of such reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.it

| Coupling Reagent | Description |

| Dicyclohexylcarbodiimide (DCC) | A widely used carbodiimide (B86325) for activating carboxylic acids. fishersci.ithepatochem.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | A water-soluble carbodiimide, simplifying product purification. fishersci.it |

Acyl Halide-Amine Coupling Strategies

A classic and highly effective method for amide synthesis is the reaction of an acyl halide with an amine. The Schotten-Baumann reaction, for instance, involves the acylation of an amine with an acyl chloride in the presence of a base. fishersci.it The acyl chloride is typically prepared from the corresponding carboxylic acid using reagents like thionyl chloride or oxalyl chloride. fishersci.it This method is generally rapid and proceeds with high yields. fishersci.it However, the high reactivity of acyl chlorides can be a limitation when working with complex molecules containing sensitive functional groups. hepatochem.com

Application of Peptide Coupling Reagents in this compound Formation

The formation of the amide bond in this compound from (R)-2-methylbutanoic acid and an amine source is a critical transformation that benefits significantly from the advancements in peptide chemistry. The primary challenge in coupling a chiral carboxylic acid like (R)-2-methylbutanoic acid is the preservation of the stereocenter's integrity, as the α-proton is susceptible to epimerization under basic or harsh reaction conditions. uni-kiel.de Peptide coupling reagents are designed to facilitate amide bond formation under mild conditions, activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine, while minimizing the risk of racemization. uni-kiel.dersc.org

A typical coupling reaction involves the activation of the carboxylic acid moiety by a suitable reagent, followed by the introduction of the amine. uni-kiel.de The choice of coupling reagent is paramount for achieving high yield and optical purity. rsc.org

Several classes of coupling reagents have proven effective for such transformations:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic coupling agents. peptide.com Their utility is often enhanced by the addition of racemization-suppressing agents such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less reactive but also less racemization-prone HOBt ester before reacting with the amine. peptide.com Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a water-soluble alternative, simplifying purification as the urea (B33335) byproduct can be removed by aqueous extraction. peptide.com

Onium Salts (Phosphonium and Aminium/Uronium): Reagents based on phosphonium (B103445) or aminium salts are highly efficient and are among the most popular for peptide synthesis. peptide.com (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) was one of the first in this class and is effective at minimizing racemization. peptide.com However, it generates a carcinogenic byproduct, hexamethylphosphoramide (B148902) (HMPA). uni-kiel.de Newer reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are now more commonly used. peptide.com HATU, in particular, is known for its high coupling efficiency and low racemization rates, attributed to the 7-azabenzotriazole moiety. peptide.com

Ynamides: More recently, ynamides have been introduced as effective coupling reagents. thieme-connect.comorganic-chemistry.org They react with carboxylic acids under neutral conditions to form a ketenimine intermediate, which then reacts with the amine. A significant advantage of this method is the general absence of racemization during the activation of α-chiral carboxylic acids. thieme-connect.comorganic-chemistry.org

The selection of a specific reagent depends on the substrates, desired reaction conditions, and scale. For the synthesis of this compound, a protocol using a modern onium salt like HATU or a racemization-free reagent like an ynamide would be considered state-of-the-art. rsc.orgthieme-connect.com

Table 1: Comparison of Common Peptide Coupling Reagents for Chiral Amide Synthesis

| Reagent Class | Example(s) | Key Characteristics | Racemization Risk |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective, widely used. Byproduct removal can be an issue (DCC urea is a precipitate, EDC urea is water-soluble). | Moderate; reduced significantly with additives like HOBt or HOAt. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Highly efficient. BOP produces a carcinogenic byproduct (HMPA). uni-kiel.depeptide.com | Low. peptide.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Very efficient, fast reaction times, soluble byproducts. HATU is generally superior for sterically hindered or racemization-prone couplings. peptide.com | Very Low. peptide.com |

| Ynamides | (Varies) | Operates under very mild, neutral conditions; excellent selectivity. organic-chemistry.org | Reportedly none detected. thieme-connect.comorganic-chemistry.org |

Targeted Derivatization Strategies for this compound

Beyond its synthesis, the this compound scaffold serves as a template for creating more complex molecules through targeted derivatization. These strategies focus on modifying specific positions of the molecule to build a library of related compounds for various applications, such as in medicinal chemistry to explore structure-activity relationships (SAR). researchgate.netnih.gov

N-Substituted this compound Derivatives

The most direct derivatization strategy involves the substitution of one or both hydrogens on the amide nitrogen. This is typically achieved by using a substituted amine in the initial coupling reaction with (R)-2-methylbutanoic acid, rather than ammonia (B1221849).

Research into primary amino acid derivatives (PAADs) has generated a number of N-benzyl substituted analogs. researchgate.netnih.gov For example, in the synthesis of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160), a related structure, (R)-valine is coupled with a substituted benzylamine. nih.gov This same approach is directly applicable to forming N-substituted (R)-2-methylbutanamides. Studies have shown that the electronic properties of substituents on an N-benzyl ring can significantly influence the biological activity of the resulting molecule. nih.gov For instance, incorporating electron-withdrawing groups at the 4'-position of the benzyl (B1604629) ring was found to retain anticonvulsant activity in certain PAADs, whereas electron-donating groups led to a loss of activity. nih.gov

Table 2: Examples of N-Substituted Derivatives Based on Amide Coupling

| N-Substituent | Starting Amine | Potential Application/Significance |

|---|---|---|

| Benzyl | Benzylamine | Core structure for SAR studies in anticonvulsant research. nih.gov |

| 4-Fluorobenzyl | 4-Fluorobenzylamine | Investigating the effect of electron-withdrawing groups on biological activity. nih.gov |

| 4-Methoxybenzyl | 4-Methoxybenzylamine | Investigating the effect of electron-donating groups on biological activity. nih.gov |

| (1R)-2-hydroxy-1-phenylethyl | (R)-2-amino-1-phenylethanol | Creates a more complex chiral molecule with additional functional groups for further modification. vulcanchem.com |

Functionalization at the α-Carbon and Side Chains

Modifying the carbon framework of this compound, particularly at the stereogenic α-carbon or the adjacent side chains, presents a greater synthetic challenge but offers a powerful route to structural diversity. Direct functionalization of C-H bonds is a modern approach to achieving this.

Palladium-catalyzed C(sp³)–H activation has emerged as a potent tool for the selective functionalization of aliphatic molecules. pku.edu.cn In the context of aliphatic carboxamides, directing groups can be used to position a palladium catalyst near a specific C-H bond, enabling its cleavage and subsequent functionalization (e.g., arylation, alkylation). pku.edu.cn While the amide group itself can act as a directing group, it typically favors activation of the β- or γ-C-H bonds. However, tailored directing groups can alter this selectivity. Applying such a strategy to this compound could potentially allow for the introduction of substituents at the C3 (ethyl) or C4 (methyl) positions.

Functionalization at the α-carbon is inherently difficult without compromising the stereocenter. One conceptual approach involves the "memory of chirality," where a chiral center is temporarily destroyed to form a chiral, non-racemic intermediate (like a conformationally locked enolate), which then reacts to regenerate a new stereocenter with retention of stereochemical information. pitt.edu While synthetically complex, this strategy could allow for α-alkylation or other modifications.

Construction of Heterocyclic Systems Incorporating the this compound Scaffold

The this compound unit can be incorporated into heterocyclic structures, a common strategy in drug discovery to create rigid scaffolds with defined three-dimensional geometries. This is generally accomplished by designing derivatives of this compound that contain additional reactive functional groups, which can then participate in intramolecular cyclization reactions.

For example, a derivative could be synthesized where the N-substituent contains a ketone or ester group. Intramolecular condensation between the amide nitrogen and the carbonyl group could lead to the formation of five- or six-membered lactams or other N-heterocycles. Similarly, functionalization of the side chain could introduce a group capable of cyclizing onto the amide.

Common strategies in heterocyclic synthesis that could be adapted include:

Pictet-Spengler Reaction: An N-substituted derivative bearing a β-arylethylamine moiety could undergo cyclization with an aldehyde or ketone to form a tetrahydroisoquinoline.

Bischler-Napieralski Reaction: An N-acyl-β-arylethylamine derivative could be cyclized using a dehydrating agent to form a dihydroisoquinoline.

Pauson-Khand Reaction: An alkene and an alkyne can be coupled with carbon monoxide to form a cyclopentenone. A derivative of this compound containing an appropriately positioned alkene or alkyne could undergo this reaction to build a fused ring system.

Ring-Closing Metathesis (RCM): An N- or side-chain-substituted derivative containing two terminal alkenes could be cyclized using a Grubbs catalyst to form a macrocycle or a smaller unsaturated heterocycle.

These synthetic routes often start with a more complex derivative of (R)-2-methylbutanoic acid, which is then cyclized after the amide bond is formed, embedding the chiral (R)-2-methylbutanoyl fragment into the final heterocyclic architecture. For instance, the synthesis of glutarimide-containing natural products often involves the cyclization of a precursor that would be analogous to a highly functionalized N-substituted amide. dntb.gov.ua

Chiral Resolution and Enantiomeric Enrichment of 2 Methylbutanamide

Diastereomeric Salt Formation for Racemic Resolution

A widely used method for resolving racemic mixtures, particularly on a larger scale, is through the formation of diastereomeric salts. bioduro.comlibretexts.org This technique involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orgadvanceseng.com In the case of a racemic base like an amine, a chiral acid such as (+)-tartaric acid, (-)-malic acid, or (-)-mandelic acid can be used. pharmaguideline.cominnovareacademics.in Conversely, racemic acids can be resolved using chiral bases like brucine (B1667951) or 1-phenylethanamine. libretexts.orginnovareacademics.in

The reaction between the racemic mixture and the chiral resolving agent results in the formation of two diastereomers. libretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility. libretexts.orgminia.edu.eg This difference in solubility allows for their separation by fractional crystallization. libretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the original compound can be regenerated by removing the chiral resolving agent. libretexts.orgminia.edu.eg

For the resolution of compounds like 2-methylbutanamide (B7771968), which has an amide functional group, it would first need to be hydrolyzed to the corresponding carboxylic acid (2-methylbutanoic acid) or amine. The resulting racemic acid or amine can then be subjected to diastereomeric salt formation. For example, racemic 2-methylbutanoic acid can be reacted with an enantiomerically pure chiral amine. The resulting diastereomeric salts can then be separated by crystallization. Subsequent acidification of the separated salts would yield the enriched (R)- or (S)-2-methylbutanoic acid, which can then be converted back to the desired amide.

A systematic approach to developing a diastereomeric salt resolution process involves screening various chiral resolving agents and solvents to find the optimal conditions for crystallization and separation. bioduro.com The efficiency of the resolution is often evaluated based on the diastereomeric excess (%de) and the yield of the desired diastereomer. advanceseng.com

| Resolving Agent Type | Examples | Application |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid | Resolution of racemic bases |

| Chiral Bases | Brucine, Strychnine, 1-Phenylethanamine | Resolution of racemic acids |

Chromatographic Chiral Separation Techniques

Chromatographic methods are powerful tools for the separation and analysis of enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to their separation. minia.edu.eg

Chiral Gas Chromatography (GC) is a valuable technique for determining the enantiomeric purity of volatile compounds. pharmaknowledgeforum.com The separation is achieved using a capillary column that contains a chiral stationary phase (CSP). pharmaknowledgeforum.com Cyclodextrin derivatives are commonly used as CSPs in chiral GC. pitt.edu These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. gcms.cz One enantiomer will have a stronger interaction with the CSP and will therefore be retained longer in the column, resulting in a different retention time compared to the other enantiomer. yok.gov.tr

The enantiomeric excess (% ee) of a sample can be determined by comparing the peak areas of the two enantiomers in the chromatogram. purdue.edu To accurately identify the peaks corresponding to each enantiomer, a racemic mixture is often analyzed first to establish the retention times. purdue.edu Chiral GC offers high resolution, sensitivity, and reproducibility, making it a suitable method for quality control in the synthesis of enantiomerically pure compounds. pharmaknowledgeforum.com For complex samples containing multiple chiral compounds, two-dimensional GC (2D-GC) can be employed, which uses two columns (an achiral and a chiral column) in series to achieve better separation. pharmaknowledgeforum.com

Research has demonstrated the use of chiral GC for the analysis of related chiral amides. For instance, the enantiomeric purity of precursors for amide radical cyclizations was successfully determined using a Chirasil-DEX CB column. pitt.edu

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the separation and purification of enantiomers. chiraltech.com This method utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers of a racemic compound, leading to their separation. skpharmteco.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed and often show broad applicability. hplc.eu

The separation principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. yok.gov.tr These complexes have different stabilities, causing one enantiomer to be retained longer on the column than the other, thus enabling their separation. yok.gov.tr The choice of mobile phase, which typically consists of a mixture of solvents like hexane (B92381) and isopropanol, is crucial for achieving optimal separation. amazonaws.com

Chiral HPLC is not only used for preparative scale resolution to obtain pure enantiomers but also for the analytical determination of enantiomeric excess (ee). amazonaws.comuma.es The ee is calculated from the peak areas of the two enantiomers in the chromatogram. The method can be validated for accuracy, precision, and detection limits to ensure reliable results. researchgate.net For instance, in the analysis of related chiral amides, HPLC methods have been developed using columns like Chiralpak AD-H and Chiralcel OD, achieving baseline separation of enantiomers. amazonaws.comresearchgate.net

| Parameter | Description |

| Stationary Phase | A solid support coated with a chiral selector that interacts differentially with enantiomers. Common examples include polysaccharide derivatives (e.g., cellulose, amylose). hplc.eu |

| Mobile Phase | A solvent or mixture of solvents that carries the sample through the column. The composition can be adjusted to optimize separation. amazonaws.com |

| Retention Time (tr) | The time it takes for an enantiomer to travel from the injector to the detector. Different enantiomers will have different retention times. amazonaws.com |

| Resolution (Rs) | A measure of the degree of separation between two peaks in a chromatogram. A value of Rs ≥ 1.5 indicates baseline separation. hplc.eu |

| Enantiomeric Excess (% ee) | A measure of the purity of a chiral sample, calculated from the relative peak areas of the two enantiomers. uma.es |

Kinetic Resolution Methodologies

Kinetic resolution is a powerful method for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org In this process, one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. wikipedia.org Unlike classical resolution methods that rely on the physical separation of diastereomers, kinetic resolution exploits differences in the chemical properties of the enantiomers. wikipedia.org

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their high enantioselectivity. researchgate.netethz.ch They can be used to catalyze reactions such as acylation or hydrolysis. wikipedia.org For example, in the kinetic resolution of a racemic alcohol, a lipase (B570770) can selectively acylate one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product and the unreacted alcohol can then be separated.

A key concept in kinetic resolution is dynamic kinetic resolution (DKR). In DKR, the slow-reacting enantiomer is continuously racemized back to the racemic mixture under the reaction conditions. princeton.edu This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. princeton.edu

For a compound like 2-methylbutanamide, kinetic resolution could be applied to its corresponding acid or alcohol precursors. For instance, racemic 2-methylbutanoic acid can undergo enzymatic resolution.

| Method | Description | Key Feature |

| Classic Kinetic Resolution | One enantiomer reacts faster with a chiral reagent or catalyst, leaving the other enantiomer enriched. wikipedia.org | Maximum theoretical yield for the enriched starting material is 50%. princeton.edu |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution is combined with in situ racemization of the slower-reacting enantiomer. princeton.edu | Theoretically allows for 100% conversion of the racemate to a single enantiomeric product. princeton.edu |

| Enzymatic Resolution | Utilizes enzymes (e.g., lipases) as chiral catalysts for reactions like acylation or hydrolysis. wikipedia.orgresearchgate.net | High enantioselectivity and mild reaction conditions. researchgate.net |

Preferential Crystallization Approaches

Preferential crystallization, also known as resolution by entrainment, is a method for separating enantiomers that can be applied to racemic compounds that crystallize as conglomerates. core.ac.uk A conglomerate is a mechanical mixture of crystals of the pure enantiomers, and only about 5-10% of all racemates exhibit this behavior. core.ac.uk

The process involves inducing the crystallization of one enantiomer from a supersaturated solution of the racemate by seeding it with a crystal of the desired enantiomer. core.ac.uk This causes the desired enantiomer to crystallize out of the solution, leaving the other enantiomer in excess in the mother liquor. The crystals of the desired enantiomer are then harvested. Subsequently, the mother liquor, which is now enriched in the other enantiomer, can be seeded with crystals of that enantiomer to induce its crystallization. This process can be repeated to resolve the entire batch of the racemic mixture.

For this method to be successful, the rate of crystallization of the desired enantiomer must be significantly faster than the rate of crystallization of the other enantiomer under the chosen conditions. It is a kinetically controlled process. While not as common as diastereomeric salt formation or chromatographic methods, preferential crystallization can be an efficient and cost-effective method for large-scale resolution when applicable.

Research on related chiral molecules has explored their crystallization behavior, which is a fundamental aspect of developing a preferential crystallization process. researchgate.net

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for verifying the core structure of (R)-2-Methylbutanamide. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while the splitting patterns in ¹H NMR reveal the number of adjacent protons, a phenomenon known as spin-spin coupling.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the methine proton at the chiral center (C2), the C2-methyl group, and the two diastereotopic protons of the amide (-NH₂) group. Similarly, the ¹³C NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule: the carbonyl carbon, the chiral methine carbon, the methylene (B1212753) carbon of the ethyl group, and the two methyl carbons. energycontrol-international.orgdocbrown.info

Expected ¹H NMR Chemical Shifts for this compound (Note: Data is estimated based on analogous structures, as specific experimental data for this compound is not readily available in the cited literature. Actual values may vary.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (on C4) | ~ 0.9 | Triplet (t) | ~ 7.5 |

| -CH₃ (on C2) | ~ 1.1 | Doublet (d) | ~ 7.0 |

| -CH₂- | ~ 1.4-1.6 | Multiplet (m) | - |

| -CH- (C2) | ~ 2.1 | Multiplet (m) | - |

| -CONH₂ | ~ 5.5-7.5 | Broad Singlet (br s) | - |

Expected ¹³C NMR Chemical Shifts for this compound (Note: Data is estimated based on analogous structures. rsc.orgnih.gov)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C H₃ (on C4) | ~ 11 |

| -C H₃ (on C2) | ~ 17 |

| -C H₂- | ~ 26 |

| -C H- (C2) | ~ 42 |

| -C =O | ~ 178-180 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity. youtube.comwalisongo.ac.id

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings within the molecule. walisongo.ac.id For this compound, COSY would show correlations between the methine proton (C2-H) and the protons of both the adjacent methyl group and the methylene group. It would also show a correlation between the methylene (-CH₂-) and terminal methyl (-CH₃) protons of the ethyl group, confirming the spin systems within the molecule. energycontrol-international.org

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). walisongo.ac.idgithub.io An HSQC spectrum would link each proton signal (except the amide protons) to its corresponding carbon signal, allowing for definitive assignment of the carbon skeleton based on the already assigned proton spectrum. For instance, the proton signal at ~2.1 ppm would correlate with the carbon signal at ~42 ppm, confirming their assignment as the C2-H and C2, respectively. energycontrol-international.org

Determining the enantiomeric purity of this compound is critical. A powerful NMR method for this involves the use of Chiral Solvating Agents (CSAs). mdpi.comacs.org CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of the analyte. tandfonline.com These complexes have different magnetic environments, leading to separate, distinguishable signals in the ¹H NMR spectrum for the R and S enantiomers. nih.govkoreascience.kr

The process involves adding a specific amount of the CSA to the NMR sample of the chiral amide. tandfonline.com The chemical shift difference (ΔΔδ) between the signals of the R and S enantiomers allows for the quantification of the enantiomeric excess (ee) by integrating the respective signals. nih.gov Various types of CSAs, such as those based on isohexides or other chiral scaffolds, can be employed, with the choice depending on the specific analyte to achieve the best signal separation. mdpi.com

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations (stretching, bending). It is particularly effective for identifying functional groups. azooptics.com For this compound, the key functional group is the primary amide.

The FT-IR spectrum will be characterized by several key absorption bands:

N-H Stretching: Two distinct bands in the region of 3350-3180 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amide N-H bonds.

C=O Stretching (Amide I band): A strong, prominent absorption band typically found between 1680 and 1630 cm⁻¹, which is characteristic of the amide carbonyl group. eurjchem.com

N-H Bending (Amide II band): A band appearing around 1650-1580 cm⁻¹.

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups. libretexts.org

Characteristic FT-IR Absorption Bands for this compound (Note: Data is based on typical ranges for primary amides. azooptics.comeurjchem.comlibretexts.orgspectroscopyonline.com)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide (-CONH₂) | 3350 - 3180 (two bands) | Medium-Strong |

| C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) | 2960 - 2850 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Primary Amide (-CONH₂) | 1650 - 1580 | Medium-Strong |

| C-N Stretch | Amide | ~1400 | Medium |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the molecule's vibrational modes. While C=O stretching is strong in IR, it is often weaker in Raman, whereas C-C bond vibrations, which are weak in IR, tend to be strong in Raman spectra. s-a-s.org This makes Raman spectroscopy an excellent tool for fingerprinting the carbon backbone of the molecule.

Key expected Raman shifts for this compound would include:

Amide I (C=O stretch): A band around 1656 cm⁻¹. rsc.org

Amide III (C-N stretch): A band around 1328 cm⁻¹. rsc.org

C-H Bending/Deformation: Multiple bands in the 1450-1370 cm⁻¹ region.

C-C Stretching: Strong signals in the 1200-800 cm⁻¹ "fingerprint" region, which are highly specific to the molecule's structure.

Characteristic Raman Shifts for this compound (Note: Data is based on typical values for amides and related structures. s-a-s.orgrsc.org)

| Vibrational Mode | Functional Group/Bond | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | Alkyl Groups | 2950 - 2800 |

| Amide I (C=O Stretch) | Amide Carbonyl | ~1656 |

| Amide II (N-H Bend) | Primary Amide | ~1592 |

| C-H Bend/Deformation | Alkyl Groups | 1450 - 1370 |

| Amide III (C-N Stretch) | Amide | ~1328 |

| C-C Stretch | Carbon Backbone | 1200 - 800 |

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as a powerful, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uhu-ciqso.esrigaku.com It is the definitive method for the unambiguous determination of the absolute configuration of a chiral center, such as the one present in this compound. purechemistry.org

The process involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is meticulously recorded. rigaku.com By analyzing the intensities and positions of these diffracted beams, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, angles, and the spatial arrangement of all atoms.

For chiral molecules, the determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects. researchgate.net When using an appropriate X-ray wavelength (e.g., Cu Kα radiation), the way X-rays are scattered by the atoms can be subtly different for a molecule and its non-superimposable mirror image (enantiomer). nih.govnih.gov This difference allows for the calculation of the Flack parameter, a critical value in crystallography. A Flack parameter value close to zero for a given stereochemical assignment confirms that the assignment is correct. nih.govnih.gov

While a specific crystallographic report for an isolated crystal of this compound is not detailed in the provided search results, the absolute configuration of the this compound moiety has been unequivocally confirmed in more complex natural products. For instance, in the structural elucidation of odorine, a compound containing this moiety, single-crystal X-ray analysis using Cu Kα radiation was employed. The refinement of the Flack parameter in this study definitively established the R configuration at the chiral center of the 2-methylbutanamide (B7771968) unit. researchgate.netnih.govnih.gov

Table 1: Representative Crystallographic Data for a Moiety Containing this compound

| Parameter | Value | Reference |

|---|---|---|

| Radiation Source | Cu Kα | nih.govnih.gov |

| Temperature | 100 K | researchgate.net |

| Flack Parameter | 0.03 (18) | nih.gov |

This table is illustrative and based on data from a more complex molecule containing the this compound moiety, as detailed in the cited literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization mass spectrometry (EI-MS) provides characteristic data supporting its identity.

Upon entering the mass spectrometer, the this compound molecule is ionized, typically by losing an electron, to form a molecular ion (M•+). libretexts.org The molecular ion for this compound is observed at an m/z of 101, corresponding to its molecular formula C₅H₁₁NO.

The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. libretexts.org The pattern of these fragments is predictable and serves as a molecular fingerprint. As a primary amide, this compound is expected to exhibit characteristic fragmentation patterns, including the McLafferty rearrangement. libretexts.org

Key fragmentation pathways include:

Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent chiral carbon can break.

Loss of the Amide Group: A prominent fragmentation involves the loss of the amino group (•NH₂), leading to a fragment ion.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, resulting in the elimination of a neutral alkene.

The resulting mass spectrum displays peaks corresponding to the m/z ratios of these fragment ions. The most intense peak in the spectrum is known as the base peak.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Reference |

|---|---|---|---|

| 101 | [C₅H₁₁NO]•+ (Molecular Ion) | - | |

| 84 | [C₅H₈O]•+ | •NH₂ | |

| 57 | [CH₃CH₂CH(C)O]+ | •CH₃ | libretexts.org |

| 44 | [C₂H₆N]+ | C₃H₅O• | libretexts.org |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and data from related compounds.

Elucidation of Reaction Pathways and Intermediate Species

The reaction pathways for transformations involving this compound are dictated by the nature of the reagents and reaction conditions. Common transformations include hydrolysis, reduction, and rearrangement reactions, each proceeding through distinct intermediates.

Amide Hydrolysis: The hydrolysis of this compound to (R)-2-methylbutanoic acid can occur under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ammonia (B1221849) (as an ammonium (B1175870) ion) yield the carboxylic acid. The stereocenter at C2 is generally not involved in this mechanism, thus the configuration is retained.

Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the amide anion, which is a poor leaving group and is subsequently protonated by the solvent or upon workup. Similar to the acid-catalyzed pathway, the stereochemical integrity at the C2 position is preserved.

Reduction of the Amide: The reduction of this compound to (R)-2-methylbutan-1-amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). ontosight.ai The mechanism involves the initial formation of a complex between the LiAlH₄ and the amide. A hydride ion is then delivered to the carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates an oxygen-aluminum species to form an iminium ion. A second hydride attack on the iminium ion yields the final amine product. ontosight.ai Throughout this process, the chiral center at C2 remains untouched, leading to the retention of the (R)-configuration.

Hofmann Rearrangement: A notable transformation is the Hofmann rearrangement of (S)-2-methylbutanamide with bromine and a base, which yields (S)-sec-butylamine. doubtnut.com This reaction proceeds with retention of configuration. The key steps involve the formation of an N-bromoamide intermediate, which upon deprotonation, undergoes a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen with the simultaneous loss of the bromide ion. doubtnut.com This migration occurs with retention of the stereochemistry of the migrating group. It is expected that this compound would similarly yield (R)-sec-butylamine.

A theoretical study on the aminolysis of esters, a related reaction, suggests the formation of a zwitterionic intermediate plays a key role, with the rate-determining step being either its formation or breakdown depending on the pH. researchgate.net While not a direct study on this compound, it provides a plausible model for related nucleophilic acyl substitution reactions.

Investigations into Stereoselectivity and Enantioselectivity in Transformations Involving this compound

Investigations into the stereoselectivity and enantioselectivity of reactions are central to understanding how the chiral nature of this compound influences the formation of new stereocenters.

Diastereoselectivity in Enolate Reactions: The α-proton of this compound can be abstracted by a strong base to form a chiral enolate. The subsequent reaction of this enolate with an electrophile can lead to the formation of a new stereocenter. The facial selectivity of the electrophilic attack is influenced by the existing stereocenter at C2. The conformation of the chiral enolate, which can be influenced by the solvent and counter-ion, plays a crucial role in determining the diastereomeric ratio of the product. For instance, in reactions of 3-metallated-2-methylbutanamide derivatives, diastereodivergency has been observed, indicating that the stereochemical outcome can be controlled by the reaction conditions. acs.org

Enantioselectivity in Asymmetric Synthesis: this compound and its derivatives can be used as chiral auxiliaries or building blocks in asymmetric synthesis. For example, derivatives like (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) have been studied for their anticonvulsant activities, where the (R)-configuration is crucial for efficacy. researchgate.net The synthesis of such molecules often involves stereoselective steps where the chirality of the starting material directs the formation of subsequent stereocenters.

The table below summarizes the expected stereochemical outcomes for key transformations of this compound.

| Transformation | Reagents | Product | Stereochemical Outcome |

| Hydrolysis | H₃O⁺ or OH⁻ | (R)-2-Methylbutanoic acid | Retention of configuration |

| Reduction | LiAlH₄ | (R)-2-Methylbutan-1-amine | Retention of configuration |

| Hofmann Rearrangement | Br₂, OH⁻ | (R)-sec-Butylamine | Retention of configuration |

Studies on "Memory of Chirality" in Amide Radical Cyclizations

The concept of "memory of chirality" (MOC) describes reactions where stereochemical information is retained from a chiral starting material, even when the reaction proceeds through a configurationally labile intermediate that lacks a permanent stereocenter. pitt.edu This phenomenon is particularly relevant in radical reactions.

In the context of amide radical cyclizations, a chiral amide can generate a radical intermediate that, while technically achiral at the radical center, can maintain a chiral conformation for a sufficient time to influence the stereochemical outcome of a subsequent reaction. pitt.edu This transient chirality is often due to hindered rotation around a bond, such as the C-N amide bond. pitt.edu

For a derivative of this compound, a radical could be generated at the α-carbon. The resulting radical intermediate, while planar at the radical center, could exist as a pair of rapidly interconverting enantiomeric conformers. If the rate of a subsequent cyclization reaction is faster than the rate of conformational racemization, a degree of stereochemical information from the original (R)-center can be transferred to the product. pitt.edu

Studies on amide radical cyclizations have shown that amides with bulky N-substituents, which hinder rotation around the C-N bond, can exhibit significant memory of chirality, leading to cyclized products with retention of configuration. pitt.edu While specific studies on this compound radical cyclizations are not prevalent, the general principles suggest that appropriate N-substituted derivatives could be designed to exploit this effect for stereocontrolled synthesis. The key conditions for observing MOC are the formation of a conformationally chiral intermediate from the chiral precursor and a subsequent reaction that is faster than the racemization of this intermediate. pitt.edu

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the complex details of reaction mechanisms, including the structures of transition states and the energetics of reaction pathways. smu.edunih.gov

Quantum mechanical calculations are essential for accurately modeling the electronic structure changes that occur during a chemical reaction. Methods like Hartree-Fock (HF), post-Hartree-Fock methods, and Density Functional Theory (DFT) can be used to locate and characterize transition state structures. nih.govsumitomo-chem.co.jp

For transformations of this compound, QM calculations can be employed to:

Locate Transition States: Identify the geometry of the highest energy point along the reaction coordinate for processes like hydrolysis or rearrangement.

Calculate Activation Energies: Determine the energy barrier for a reaction, which is directly related to the reaction rate. quantumatk.com For instance, QM calculations could compare the activation energies for different competing pathways, explaining observed selectivities.

Model Intermediate Species: Investigate the stability and structure of transient intermediates, such as the tetrahedral intermediate in amide hydrolysis or the N-bromoamide in the Hofmann rearrangement.

A rigorous approach known as Quantum Transition-State Theory (QTST) aims to unify classical transition-state theory with quantum mechanics to provide a more accurate calculation of reaction rates, especially for reactions involving light atoms where tunneling can be significant. arxiv.org

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. rsc.orgresearchgate.netrsc.org It is particularly well-suited for studying the mechanisms of reactions involving organic molecules like this compound.

DFT studies can provide detailed insights into:

Reaction Profiles: Mapping the entire potential energy surface of a reaction, including reactants, intermediates, transition states, and products. acs.orgpku.edu.cn

Catalytic Cycles: In catalyzed reactions, such as metal-catalyzed cross-coupling or hydrogenation, DFT can be used to model each step of the catalytic cycle, identifying the rate-determining step and the role of the catalyst. rsc.orgacs.org

Solvent Effects: By incorporating implicit or explicit solvent models, DFT calculations can account for the influence of the solvent on the reaction mechanism and energetics. mdpi.com

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. ut.eenih.gov This is particularly useful for understanding conformational flexibility and its influence on reactivity.

Applications of MD simulations in the context of this compound include:

Conformational Analysis: this compound possesses conformational flexibility due to rotation around its single bonds. MD simulations can explore the accessible conformations and their relative populations, which can be crucial for understanding its interaction with other molecules or its reactivity. ut.eeacs.org

Solvation Effects: MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing a detailed understanding of how the solvent influences its structure and dynamics.

Enzyme-Substrate Interactions: If this compound or a derivative acts as a substrate for an enzyme, MD simulations can be used to study the binding process, the conformational changes in both the substrate and the enzyme, and the pathway leading to the reactive complex. nih.gov

QM/MM Simulations: For studying reactions in large systems like enzymes, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach is often used. The reactive center (e.g., the amide group and attacking nucleophile) is treated with a high-level QM method, while the rest of the system (the protein and solvent) is treated with a more computationally efficient MM force field. nih.govnih.gov This allows for the study of reaction mechanisms within a realistic biological environment.

The table below outlines the computational methods and their primary applications in studying this compound transformations.

| Computational Method | Primary Application | Information Gained |

| Quantum Mechanics (QM) | Transition State Analysis | Geometry of transition states, activation energies, reaction rates. |

| Density Functional Theory (DFT) | Mechanistic Pathways | Detailed reaction profiles, catalytic cycles, solvent effects. |

| Molecular Dynamics (MD) | Conformational Dynamics | Accessible conformations, solvation structure, enzyme-substrate binding. |

| QM/MM | Enzymatic Reactions | Reaction mechanisms in a biological context, role of the active site. |

Conclusion

(R)-2-Methylbutanamide is a significant chiral compound within the broader class of chiral amides. Its importance stems from the fundamental principles of chirality and the strategic value of enantiomerically pure compounds in modern chemistry. With well-established synthetic routes and characterized properties, it serves as a useful chiral building block for the construction of more complex molecules. The continued development of stereoselective synthetic methods will likely expand the applications of this compound and other chiral amides in the creation of novel and functional molecules for a variety of scientific disciplines.

R 2 Methylbutanamide As a Chiral Building Block in Complex Chemical Synthesis

Applications in the Asymmetric Synthesis of Biologically Active Molecules

The principle of chiral pool synthesis involves using a readily available, enantiomerically pure natural product as a starting material to impart chirality to a synthetic target. (R)-2-Methylbutanamide and its derivatives, such as the corresponding amines and carboxylic acids, are components of this chiral pool and are employed in the asymmetric synthesis of various biologically active compounds.

The chiral scaffold of 2-methylbutanamide (B7771968) is a key structural motif in several modern pharmaceuticals, particularly in the class of anti-epileptic drugs. The enantiomerically related compound, (S)-2-aminobutanamide, is a well-established precursor in the industrial synthesis of both Levetiracetam and its analogue, Brivaracetam. tandfonline.comwikipedia.org

Levetiracetam Synthesis: The synthesis of Levetiracetam, a widely prescribed anti-epileptic agent, often utilizes (S)-2-aminobutanamide hydrochloride as the key chiral starting material. researchgate.netgoogle.com The synthesis involves the condensation of this chiral amine with an achiral synthon, 4-chlorobutyryl chloride. researchgate.net This reaction constructs the core pyrrolidinone ring system while retaining the stereochemical integrity of the original building block, leading to the desired (S)-enantiomer of the final drug product.

Brivaracetam Synthesis: Brivaracetam is a third-generation anti-epileptic drug, chemically related to Levetiracetam, and is noted for its high affinity as a synaptic vesicle protein 2A (SV2A) ligand. tandfonline.com Its chemical structure also incorporates the crucial chiral fragment derived from (S)-2-aminobutanamide. wikipedia.org Various synthetic routes have been developed, many of which rely on (S)-2-aminobutanamide as the source of chirality to ensure the formation of the correct diastereomer, (2S)-2-[(4R)-2-oxo-4-propyltetrahydro-1H-pyrrol-1-yl] butanamide. tandfonline.com

Interactive Data Table: Pharmaceuticals Synthesized Using the 2-Aminobutanamide (B112745) Scaffold

| Pharmaceutical | Therapeutic Class | Chiral Precursor |

| Levetiracetam | Anti-epileptic / Anticonvulsant | (S)-2-aminobutanamide hydrochloride researchgate.netgoogle.com |

| Brivaracetam | Anti-epileptic / Anticonvulsant | (S)-2-aminobutanamide hydrochloride wikipedia.org |

The demand for enantiomerically pure agrochemicals has grown significantly, as the biological activity often resides in a single enantiomer, while the other may be inactive or contribute to environmental persistence. Chiral amines and amides are valuable intermediates in this field. The amine derivative of the title compound, 2-methylbutylamine, is recognized for its use as a flavoring agent in the food industry. nih.gov While the direct application of this compound as a key intermediate in the synthesis of specific, large-scale agrochemicals is not as widely documented as its role in pharmaceuticals, the principles of chiral synthesis make such building blocks potential candidates for the development of new, stereochemically defined pesticides and herbicides.

Integration into Natural Product Total Synthesis

The total synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methodologies. chem-station.comchemistrysteps.com Chiral pool synthesis is a common strategy where readily available chiral molecules are incorporated into the carbon skeleton of a complex natural product. researchgate.net Carboxylic acids, amino acids, and terpenes are common starting points for these synthetic endeavors. researchgate.net

While the this compound scaffold represents a potential chiral starting material, its integration into prominent, documented total syntheses of complex natural products is less common compared to other chiral precursors like carbohydrates or well-known terpenes. researchgate.netresearchgate.net The strategy, however, remains a viable approach for introducing the chiral sec-butyl moiety found in some natural structures.

Development of Chiral Ligands and Catalysts Derived from the this compound Scaffold

Asymmetric catalysis relies heavily on the use of chiral ligands that coordinate to a metal center and create a chiral environment, enabling enantioselective transformations. mdpi.com The development of novel and effective chiral ligands is a continuous effort in synthetic chemistry. Chiral amines, which can be derived from amides like this compound, are common starting materials for the synthesis of more complex ligand architectures, such as bisphosphines, diamines, and aminophosphines. escholarship.orgrsc.org

The (R)-2-methylbutylamine derived from this compound provides a simple, enantiopure scaffold that can be elaborated into more complex structures. Although this specific amine is not the basis for widely named ligands like BINOL or TADDOL, it serves as a representative example of a chiral amine that could be incorporated into ligand design to influence the stereochemical outcome of metal-catalyzed reactions.

Synthesis of Primary Amino Acid Derivatives (PAADs) and Related Structures from this compound

The conversion of amides to other functional groups is a cornerstone of organic synthesis. One of the classic reactions of primary amides is the Hofmann rearrangement, which transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistnotes.com This reaction proceeds through an isocyanate intermediate and is known to occur with retention of configuration at the migrating carbon atom. chem-station.com

When this compound is subjected to the conditions of the Hofmann rearrangement (e.g., bromine and a strong base like sodium hydroxide), it does not directly yield a primary amino acid. wikipedia.orgchemistrysteps.com Instead, the reaction results in the decarboxylation and rearrangement to form (R)-2-methylbutylamine. chemistrysteps.com The stereocenter of the (R)-sec-butyl group is preserved during the 1,2-alkyl shift.

This transformation is significant because it provides a synthetic route from a chiral amide to the corresponding chiral amine, which is itself a valuable synthetic intermediate. The resulting (R)-2-methylbutylamine can then be used in other synthetic applications where a chiral amine is required.

Interactive Data Table: Hofmann Rearrangement of this compound

| Reactant | Reagents | Key Intermediate | Product | Key Feature |

| This compound | Br₂ / NaOH (or other hypohalite source) | Isocyanate | (R)-2-methylbutylamine | Loss of one carbon atom (as CO₂); Retention of stereochemistry at the migrating group. chem-station.comchemistrysteps.com |

Advanced Analytical Methodologies for R 2 Methylbutanamide Research

Quantitative Analysis of Enantiomeric Purity and Composition

The determination of enantiomeric purity is a cornerstone of chiral compound analysis. It involves quantifying the relative amounts of the (R)- and (S)-enantiomers in a sample. The most widely employed technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in time as they pass through the column. nih.govmdpi.com

The enantiomeric excess (ee), a common measure of enantiomeric purity, can be calculated from the peak areas of the two enantiomers in the chromatogram. For the analysis of (R)-2-Methylbutanamide, methods analogous to those used for similar chiral molecules, such as 2-aminobutanamide (B112745), can be adapted. asianpubs.orgresearchgate.netasianpubs.org This typically involves a reverse-phase chiral HPLC method. asianpubs.orgasianpubs.org For instance, a crown ether-based CSP, such as CROWNPAK CR(+), has proven effective in separating similar chiral compounds. asianpubs.orgresearchgate.netresearchgate.net The differential interaction between the chiral crown ether and the primary amine group of the analytes facilitates the separation. researchgate.net

A typical HPLC method would involve an acidic mobile phase to ensure the analyte is in a suitable ionic state for interaction with the CSP. asianpubs.orgresearchgate.netasianpubs.org UV detection at a low wavelength, such as 200 nm, is often used for quantification due to the limited chromophores in such aliphatic amides. asianpubs.orgresearchgate.netasianpubs.org

Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity Analysis

| Parameter | Condition |

|---|---|

| Column | CROWNPAK CR (+) (150 mm x 4.0 mm, 5 µm) |

| Mobile Phase | 0.05% Perchloric acid solution in water |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 15 °C |

| Detection Wavelength | 200 nm |

| Injection Volume | 10 µL |

| Diluent | Mobile Phase |

Note: This table is based on methodologies developed for the structurally similar compound 2-aminobutanamide and serves as a representative example. asianpubs.orgresearchgate.netresearchgate.net

Optimization and Validation of Chiral Analytical Methods for Robustness and Reproducibility

For a chiral analytical method to be considered reliable, it must undergo a thorough validation process to demonstrate its suitability for its intended purpose. youtube.com Method validation for chiral purity assays generally follows the International Council for Harmonisation (ICH) guidelines, focusing on parameters that establish the method's robustness and reproducibility. asianpubs.orgresearchgate.netchromatographyonline.com

Key Validation Parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including its counter-enantiomer and potential impurities. This is demonstrated by achieving baseline resolution between the enantiomer peaks.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the sample with a known amount of the impurity (the (S)-enantiomer). researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.orgresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. asianpubs.orgresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). researchgate.netyoutube.com This provides an indication of its reliability during normal usage.

Table 2: Representative Validation Summary for a Chiral HPLC Method

| Validation Parameter | Acceptance Criteria | Illustrative Result |

|---|---|---|

| Specificity | Baseline resolution (R > 1.5) between enantiomers | Resolution = 2.5 |

| Linearity (for (S)-enantiomer) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.999 |

| Range (for (S)-enantiomer) | LOQ to 150% of specification | 0.0005 mg/mL to 0.004 mg/mL |

| Accuracy (% Recovery) | 90.0% - 110.0% | 93.0% to 106.0% |

| Precision (Repeatability, %RSD) | RSD ≤ 5.0% | 2.1% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.0002 mg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.0005 mg/mL |

| Robustness | System suitability parameters met after minor changes | No significant impact on resolution or quantification |

Note: The data presented are adapted from validated methods for similar chiral compounds and serve as an example. asianpubs.orgresearchgate.netasianpubs.org

Trace Analysis and Impurity Profiling in Synthetic Batches

Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a critical regulatory requirement to ensure product quality and safety. researchgate.netnih.govijbpas.com For this compound, impurities can originate from various sources. researchgate.net

Classification of Impurities:

Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or degradation products that form during manufacturing or storage. ajprd.com

Chiral Impurities: The most critical impurity in this context is the undesired (S)-2-Methylbutanamide enantiomer. ajprd.com

Inorganic Impurities: These may include reagents, catalysts, or heavy metals from the manufacturing process. nih.gov

The analysis of these impurities, especially at trace levels, requires highly sensitive and selective analytical techniques. While chiral HPLC is excellent for quantifying the unwanted enantiomer, hyphenated techniques are often necessary for the structural elucidation and quantification of other unknown impurities. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating impurities via liquid chromatography and identifying them based on their mass-to-charge ratio. It is particularly useful for non-volatile organic impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile impurities that may be present from starting materials or as by-products.

A comprehensive impurity profile is developed by employing these orthogonal analytical techniques to ensure all potential impurities are detected and controlled within acceptable limits as defined by regulatory bodies. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Methylbutanamide, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic acyl substitution using methylbutanoic acid derivatives. Enantiomeric purity can be achieved via asymmetric catalysis or chiral resolution techniques. For characterization, chiral HPLC or polarimetry should validate enantiomeric excess (≥98%). Ensure reaction conditions (temperature, solvent polarity) are optimized to minimize racemization .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Employ a combination of techniques:

- NMR Spectroscopy : H and C NMR to confirm the stereochemistry and methyl branching (e.g., δ 1.2–1.4 ppm for methyl groups).

- X-ray Crystallography : Use SHELX-based refinement (SHELXL) for high-resolution crystal structure determination, particularly to resolve chiral center geometry .

- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm) and N-H bending (~1550 cm) bands .

Advanced Research Questions

Q. How can contradictory data in enantiomeric excess measurements be resolved during the synthesis of this compound?

- Methodological Answer : Discrepancies often arise from analytical method limitations. Cross-validate using:

- Chiral Stationary Phase (CSP) HPLC : Compare retention times with a pure (S)-enantiomer standard.

- Computational Modeling : Density Functional Theory (DFT) to predict vibrational spectra or optical rotations, aligning with experimental data .

- Meta-Analysis : Apply systematic reviews (e.g., PRISMA guidelines) to aggregate data from multiple studies and identify methodological biases .

Q. What experimental designs are suitable for studying the biological activity of this compound in enzyme-catalyzed reactions?

- Methodological Answer :

- In Vitro Assays : Use Michaelis-Menten kinetics to measure substrate binding affinity () and catalytic efficiency () in model enzymes (e.g., lipases or amidases).

- Isotopic Labeling : C-labeled this compound to trace metabolic pathways via NMR or mass spectrometry .

- Ethical Compliance : Follow Institutional Review Board (IRB) protocols for in vivo studies, emphasizing dose-response safety assessments .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., hexane/ethyl acetate gradients) to optimize crystal growth.

- Cryocooling : Use liquid nitrogen to stabilize crystals during data collection.

- Data Refinement : Apply SHELXL for high-precision refinement, especially for resolving disorder in methyl groups .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC values.

- Meta-Analysis : Use random-effects models to account for heterogeneity across studies, supported by R or Python packages (e.g.,

metafororPyMC3) .

Data Contradiction and Reproducibility

Q. How should researchers validate conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert vs. oxidative atmospheres.

- Replication Studies : Publish raw datasets and experimental protocols in open-access repositories (e.g., Zenodo) to enable independent verification .

Q. What strategies mitigate biases in literature reviews on the applications of this compound?

- Methodological Answer :

- Systematic Search : Use databases like PubMed, Web of Science, and Scopus with controlled vocabulary (e.g., MeSH terms).

- Gray Literature : Include preprints and conference proceedings to reduce publication bias.

- Critical Appraisal : Apply AMSTAR-2 or GRADE criteria to assess study quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.